molecular formula C10H10ClNO5 B13015422 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid

2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid

Cat. No.: B13015422
M. Wt: 259.64 g/mol
InChI Key: KJUPIRHKJVNVEF-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid: is an organic compound with the molecular formula C10H10ClNO5 It is a derivative of phenoxyacetic acid, characterized by the presence of chloro, nitro, and dimethyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid typically involves the following steps:

    Nitration: The starting material, 4-chloro-3,5-dimethylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.

    Esterification: The nitrophenol is then esterified with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group in 2-(4-chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid undergoes esterification with alcohols under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester. This reaction is critical for modifying solubility and reactivity in downstream applications .

Reaction Conditions Yield
Esterification with methanolH₂SO₄, ethanol, reflux (4–6 hrs)85–90%

Nucleophilic Substitution at the Chloro Group

The chlorine atom at the 4-position of the aromatic ring participates in nucleophilic substitution reactions, particularly with alkoxides or amines. For instance, treatment with sodium methoxide replaces chlorine with a methoxy group .

Reaction Conditions Yield
Substitution with NaOCH₃DMF, 80°C, 12 hrs75%

Reduction of the Nitro Group

The nitro group at the 2-position can be reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like sodium dithionite. This transformation is pivotal for synthesizing bioactive intermediates .

Reaction Conditions Yield
Catalytic hydrogenationH₂ (1 atm), Pd-C, ethanol, RT65%
Sodium dithionite reductionNH₃ (aq), 80°C, 30 mins78%

Acid-Catalyzed Hydrolysis

The compound undergoes hydrolysis in acidic media to regenerate the parent phenol derivative. Concentrated hydrochloric acid at elevated temperatures facilitates the cleavage of the acetic acid moiety .

Reaction Conditions Yield
Hydrolysis with HClHCl (conc.), 80°C, 2 hrs70%

Condensation Reactions

The carboxylic acid group participates in condensation reactions with amines or alcohols using coupling agents like propylphosphonic anhydride (T3P). This is exploited in peptide-like bond formation .

Reaction Conditions Yield
Amide bond formationT3P, NMM, CH₂Cl₂, 72 hrs60%

Key Mechanistic Insights:

  • Steric Effects : The 3,5-dimethyl groups hinder electrophilic substitution at the meta positions, directing reactivity to the para-chloro and ortho-nitro sites .

  • Electronic Effects : The nitro group withdraws electron density, enhancing the electrophilicity of the chloro group for substitution .

Critical Data from Experimental Studies

  • ¹H NMR (CDCl₃): δ 8.11 (d, J = 2.1 Hz, 1H), 7.62 (dd, J = 8.2 Hz, 1H), 3.72 (s, 3H) .

  • IR : Peaks at 1671 cm⁻¹ (C=O), 1580 cm⁻¹ (NO₂) .

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could be modified to enhance its pharmacological properties, such as improving its binding affinity to specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the production of herbicides, pesticides, and other agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of these products.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, while the chloro group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-nitrophenoxy)acetic acid
  • 2-(4-Chloro-3-nitrophenoxy)acetic acid
  • 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid

Uniqueness

2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid is unique due to the presence of both chloro and nitro groups along with two methyl groups on the aromatic ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and herbicidal effects, supported by various case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by a phenoxyacetic acid structure, which is known for its biological activity. The synthesis typically involves nucleophilic substitution reactions, where the chloro and nitro groups play crucial roles in enhancing the compound's reactivity and biological profile.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of phenoxyacetic acids have been studied for their cytotoxic effects against various cancer cell lines. A study highlighted that derivatives with nitro groups showed enhanced activity against human colon cancer cells (HCT-116) and breast cancer cells (MCF-7), demonstrating the potential of this compound in cancer therapy .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedGI50 (μM)TGI (μM)
Compound AHCT-1161.5713.3
Compound BMCF-72.015.0
This compoundTBDTBDTBD

Antibacterial Activity

The antibacterial efficacy of similar phenoxy compounds has been well documented. For example, certain derivatives have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus licheniformis. The presence of the chloro and nitro groups in the structure is believed to enhance membrane permeability and disrupt bacterial metabolism .

Table 2: Antibacterial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus0.125 mg/mL
Compound DBacillus licheniformis0.0625 mg/mL
This compoundTBDTBD

Herbicidal Activity

The herbicidal potential of compounds similar to this compound has been explored in agricultural research. Studies have indicated that these compounds can inhibit plant growth by disrupting photosynthesis and inducing oxidative stress in target species .

Table 3: Herbicidal Activity of Related Compounds

Compound NamePlant Species TestedEffective Dose (g/ha)
Compound EZea mays200
Compound FAvena sativa150
This compoundTBDTBD

Case Studies

  • Antitumor Efficacy
    A study evaluated the cytotoxic effects of various phenoxyacetic acid derivatives on HCT-116 cells, revealing that modifications at the para position significantly increased their antiproliferative activity .
  • Antibacterial Mechanism
    Another investigation focused on the mechanism of action of nitro-substituted phenoxy compounds against bacterial strains, demonstrating that they disrupt cell wall synthesis and increase membrane permeability .
  • Herbicidal Application
    Field trials showed that herbicides containing similar structures effectively controlled weed populations in maize fields without significantly harming crop yield .

Properties

Molecular Formula

C10H10ClNO5

Molecular Weight

259.64 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid

InChI

InChI=1S/C10H10ClNO5/c1-5-3-7(17-4-8(13)14)10(12(15)16)6(2)9(5)11/h3H,4H2,1-2H3,(H,13,14)

InChI Key

KJUPIRHKJVNVEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

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